molecular formula C11H12N4O B10871028 2-amino-6-(benzylamino)pyrimidin-4(3H)-one CAS No. 60308-49-8

2-amino-6-(benzylamino)pyrimidin-4(3H)-one

Cat. No.: B10871028
CAS No.: 60308-49-8
M. Wt: 216.24 g/mol
InChI Key: AMUUMZBZKZBKPH-UHFFFAOYSA-N
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Description

2-amino-6-(benzylamino)-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(benzylamino)-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(benzylamino)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or benzylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-amino-6-(benzylamino)-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-6-(benzylamino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dimethylpyrimidine: A pyrimidine derivative with similar structural features but different substituents.

    2-amino-6-methylpyrimidine: Another pyrimidine derivative with a methyl group instead of a benzylamino group.

    2-amino-4-chloropyrimidine: A precursor in the synthesis of 2-amino-6-(benzylamino)-1H-pyrimidin-4-one.

Uniqueness

2-amino-6-(benzylamino)-1H-pyrimidin-4-one is unique due to the presence of both amino and benzylamino groups, which confer specific chemical and biological properties

Properties

CAS No.

60308-49-8

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-4-(benzylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H12N4O/c12-11-14-9(6-10(16)15-11)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15,16)

InChI Key

AMUUMZBZKZBKPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=O)NC(=N2)N

Origin of Product

United States

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